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  • Product: 2,4-Dichloro-1,3,5-trimethoxybenzene
  • CAS: 77440-84-7

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Experimental Handling of 2,4-Dichloro-1,3,5-trimethoxybenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary The compound 2,4-dichloro-1,3,5-trimethoxybenzene (CAS: 77440-84-7) is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

The compound 2,4-dichloro-1,3,5-trimethoxybenzene (CAS: 77440-84-7) is a highly substituted, electron-rich aromatic system frequently encountered as a product of electrophilic aromatic chlorination and as an intermediate in advanced organic synthesis. Navigating its solubility profile is critical for successful isolation, purification, and analytical characterization. This whitepaper provides an in-depth analysis of the solvation thermodynamics governing this compound, translating physicochemical principles into field-proven, self-validating experimental protocols.

Molecular Architecture & Physicochemical Baseline

To understand the solubility of 2,4-dichloro-1,3,5-trimethoxybenzene, one must first analyze its structural components through the lens of Hansen Solubility Parameters (HSP): dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ).

  • The Aromatic Core ( δd​ ): The planar benzene ring provides a substantial hydrophobic surface area capable of π−π stacking and strong London dispersion interactions.

  • Methoxy Substituents ( δh​ & δp​ ): The three methoxy groups (–OCH₃) act as potent electron-donating groups. The oxygen atoms possess lone pairs that serve as strong hydrogen-bond acceptors, significantly increasing the compound's affinity for polar protic solvents.

  • Chlorine Atoms ( δp​ ): The two electron-withdrawing chlorine atoms introduce significant polarizability and localized dipoles (C–Cl bonds)[1]. This "push-pull" electronic environment creates a moderate net dipole moment, making the molecule highly responsive to polar aprotic solvents.

Because the hydrophobic bulk of the aromatic ring and halogens outweighs the hydration capacity of the methoxy oxygens, the compound cannot form a stable hydration cage in water. Consequently, in aqueous synthetic workups, the compound readily precipitates[2].

Solvation Compound 2,4-dichloro-1,3,5-trimethoxybenzene Dispersion Dispersion Forces (δd) Compound->Dispersion Polar Polar Interactions (δp) Compound->Polar Hbond H-Bond Acceptor (δh) Compound->Hbond NonPolar Non-Polar Solvents (Hexane) Dispersion->NonPolar Primary Interaction Aprotic Polar Aprotic (DCM, EtOAc) Dispersion->Aprotic Polar->Aprotic Strong Dipole Match Protic Polar Protic (Ethanol) Polar->Protic Hbond->Protic H-Bond Acceptance

Thermodynamic solvation pathways for 2,4-dichloro-1,3,5-trimethoxybenzene.

Empirical Solubility Profile in Organic Solvents

The solubility behavior of 2,4-dichloro-1,3,5-trimethoxybenzene dictates the choice of solvent for extraction, chromatography, and nuclear magnetic resonance (NMR) spectroscopy. The data is summarized in the table below:

Solvent ClassRepresentative SolventSolubility LevelMechanistic Rationale
Polar Protic Absolute EthanolTemperature-Dependent (High at 78°C, Low at 4°C)H-bond donation from EtOH to methoxy oxygens; ideal for recrystallization[3].
Polar Aprotic Dichloromethane (DCM), ChloroformVery HighDipole-dipole interactions align perfectly with the C–Cl and C–O bonds. CDCl₃ is the universal standard for its NMR analysis[4].
Polar Aprotic Acetone, Ethyl AcetateHighFavorable Hansen polar ( δp​ ) and hydrogen bonding ( δh​ ) parameters. Used extensively in liquid-liquid extractions.
Non-Polar Hexane, HeptaneModerate to LowDispersion forces ( δd​ ) interact with the aromatic core, but the lack of solvent polarity limits full solvation.
Aqueous WaterInsolubleHigh hydrophobic surface area prevents hydration; highly substituted lattice resists dissolution[2].

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows leverage the solubility profile established above to achieve high-purity isolation.

Protocol 1: Precision Recrystallization (Ethanol System)

Causality: Absolute ethanol provides a steep solubility-temperature gradient for this compound. At reflux (78°C), the entropic gains and hydrogen-bonding from the solvent overcome the crystal lattice energy, resulting in complete dissolution. As the solution cools, the entropic penalty of solvation increases, forcing the highly symmetrical, planar molecules to stack and crystallize, leaving polar impurities in the mother liquor[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 2,4-dichloro-1,3,5-trimethoxybenzene in a minimal volume of absolute ethanol in a round-bottom flask. Heat the mixture to a gentle reflux (78°C) until the solid completely dissolves.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove any insoluble polymeric byproducts or inorganic salts.

  • Controlled Cooling: Allow the filtrate to cool ambiently at a rate of approximately 0.5°C/min. Crucial Note: Rapid cooling (crashing out) traps solvent molecules and impurities within the crystal lattice. Slow cooling ensures the formation of pure, macroscopic white crystals.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 2 hours to maximize the yield via supersaturation.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold absolute ethanol to displace the mother liquor without redissolving the product. Dry under high vacuum.

Workflow Start Crude Solid Mixture Dissolve Dissolve in Boiling EtOH (78 °C) Start->Dissolve Filter Hot Filtration Dissolve->Filter Removes Insolubles Cool Controlled Cooling (0.5 °C / min) Filter->Cool Saturated Filtrate Crystallize Nucleation & Growth Cool->Crystallize Supersaturation Collect Vacuum Filtration Crystallize->Collect Crystal Slurry Pure Pure Crystals (>98%) Collect->Pure Cold EtOH Wash

Step-by-step recrystallization workflow from absolute ethanol.

Protocol 2: Normal-Phase Chromatographic Purification

Causality: When separating the target compound from mono-chloro or tri-chloro derivatives, normal-phase silica gel chromatography is required. Because 2,4-dichloro-1,3,5-trimethoxybenzene is moderately polar, a purely non-polar mobile phase (100% hexane) will result in excessive retention due to the methoxy groups binding to the polar silanol groups of the stationary phase. Introducing a polar modifier (10% Ethyl Acetate) creates a competitive binding environment, allowing the compound to elute with an optimal retention factor ( Rf​ )[4].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of 10% Ethyl Acetate in Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) to ensure complete solvation, and apply it evenly to the top of the silica bed.

  • Elution: Run an isocratic elution using 10% Ethyl Acetate / 90% Hexane. Monitor the fractions via Thin Layer Chromatography (TLC) using UV light (254 nm), as the conjugated aromatic ring is highly UV-active.

  • Recovery: Pool the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Lau, S. S., Dias, R. P., Martin-Culet, K. R., Race, N. A., Schammel, M. H., Reber, K. P., Roberts, A. L., & Sivey, J. D. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. Environmental Science: Water Research & Technology, 4(7), 926-941.[Link]

  • Iwaoka, M., Shimada, R., Kuroda, M., Ikeda, T., & Alberto, E. E. (2024). Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones. Processes, 12(6), 1102.[Link]

  • Sharma, A., et al. (2024). Lewis Acid-Mediated Isothiocyanation and Chlorination of Quinoxalin-2(1H)-ones under Visible Light Conditions. The Journal of Organic Chemistry.[Link]

Sources

Exploratory

An In-depth Technical Guide on the Predicted Crystallographic and X-ray Diffraction Analysis of 2,4-dichloro-1,3,5-trimethoxybenzene

Abstract This technical guide provides a comprehensive predictive analysis of the crystallographic and structural characteristics of 2,4-dichloro-1,3,5-trimethoxybenzene. In the absence of published experimental crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive predictive analysis of the crystallographic and structural characteristics of 2,4-dichloro-1,3,5-trimethoxybenzene. In the absence of published experimental crystal structures for this specific compound, this document leverages crystallographic data from closely related analogues to forecast its molecular geometry, crystal packing, and key X-ray diffraction parameters. By examining the structural effects of chlorine and methoxy substituents on the benzene ring in similar molecules, we offer a scientifically grounded framework for researchers, scientists, and drug development professionals. This guide details a plausible synthetic route, proposes a methodology for single-crystal X-ray diffraction analysis, and presents predicted structural data to facilitate future experimental work and computational modeling.

Introduction: The Structural Significance of Substituted Benzene Derivatives

Substituted benzene rings are fundamental scaffolds in a vast array of chemical compounds, from pharmaceuticals to advanced materials. The nature and position of substituents on the aromatic core dictate the molecule's three-dimensional shape, electronic properties, and intermolecular interactions. 2,4-dichloro-1,3,5-trimethoxybenzene is a compound of interest due to its potential as a building block in organic synthesis. Understanding its solid-state structure is crucial for predicting its physical properties, reactivity, and potential biological activity.

While the crystal structure of 2,4-dichloro-1,3,5-trimethoxybenzene has not yet been experimentally determined and reported in publicly accessible databases, a wealth of information can be gleaned from the analysis of structurally similar compounds. This guide will utilize data from analogues such as 1,4-dichloro-2,5-dimethoxybenzene[1], 1,3,5-trichloro-2-methoxybenzene[2][3], and the parent 1,3,5-trimethoxybenzene[4][5][6] to construct a detailed predictive model of its crystallographic features.

Proposed Synthetic Route and Crystallization

A plausible synthetic route to 2,4-dichloro-1,3,5-trimethoxybenzene involves the electrophilic chlorination of 1,3,5-trimethoxybenzene. The high electron-donating capacity of the three methoxy groups activates the aromatic ring towards substitution.

Synthesis Protocol
  • Dissolution: Dissolve 1,3,5-trimethoxybenzene in a suitable chlorinated solvent, such as dichloromethane or chloroform.

  • Chlorination: Add a chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂), dropwise to the solution at a controlled temperature, likely 0 °C, to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution, such as sodium bicarbonate, and separate the organic layer.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis.

  • Solvent Selection: Dissolve the purified 2,4-dichloro-1,3,5-trimethoxybenzene in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

  • Slow Evaporation: Allow the saturated solution to cool slowly to room temperature. The container should be loosely covered to permit slow evaporation of the solvent over several days in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals have formed, they can be carefully harvested for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: A Theoretical Workflow

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

G cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Structure Solution and Refinement crystal Mount Single Crystal diffractometer Place in X-ray Diffractometer crystal->diffractometer unit_cell Determine Unit Cell and Space Group diffractometer->unit_cell data_collection Collect Diffraction Data unit_cell->data_collection solve Solve Structure (e.g., Direct Methods) data_collection->solve refine Refine Atomic Positions and Thermal Parameters solve->refine validate Validate Final Structure refine->validate output output validate->output Generate Crystallographic Information File (CIF)

Caption: Theoretical workflow for single-crystal X-ray diffraction analysis.

Predicted Crystal Structure and Comparative Analysis

Based on the structures of related compounds, we can predict the key structural features of 2,4-dichloro-1,3,5-trimethoxybenzene.

Molecular Geometry

The core of the molecule is a planar benzene ring. The bond lengths and angles within the ring are expected to be close to standard values for substituted benzenes. The C-Cl and C-O bond lengths will also be within typical ranges.

A key structural feature will be the conformation of the methoxy groups, particularly those at positions 1, 3, and 5. The methoxy groups at positions 3 and 5 are flanked by a single chlorine atom, while the methoxy group at position 1 is situated between two chlorine atoms at positions 2 and 4 (in a 1,3-relationship on the ring). This steric crowding is expected to have a significant impact on the orientation of the methoxy groups.

In the case of 1,3,5-trichloro-2-methoxybenzene, the two bulky ortho-chloro substituents force the methoxy group to rotate significantly out of the plane of the aromatic ring, with a reported dihedral angle of 84.11(13)°[2][3]. A similar, though perhaps less pronounced, effect is anticipated for the methoxy groups in 2,4-dichloro-1,3,5-trimethoxybenzene due to the presence of the adjacent chlorine atoms. This rotation minimizes steric repulsion.

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Foundational

thermodynamic stability of 2,4-dichloro-1,3,5-trimethoxybenzene

An In-Depth Technical Guide on the Thermodynamic Stability and Analytical Utility of 2,4-Dichloro-1,3,5-trimethoxybenzene Executive Summary In the field of water quality analysis and environmental chemistry, the accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Analytical Utility of 2,4-Dichloro-1,3,5-trimethoxybenzene

Executive Summary

In the field of water quality analysis and environmental chemistry, the accurate quantification of redox-labile disinfection byproducts (DBPs) is fundamentally constrained by the quenching agents used to neutralize residual halogens. Traditional reductive quenchers (e.g., ascorbic acid, sodium thiosulfate) inadvertently degrade target analytes like chloropicrin and haloacetonitriles. 1,3,5-Trimethoxybenzene (TMB) has emerged as a paradigm-shifting alternative[1]. Rather than reducing free chlorine, TMB acts as a nucleophilic sink, undergoing electrophilic aromatic substitution (EAS) to form highly stable chlorinated derivatives.

This whitepaper provides a comprehensive mechanistic analysis of the primary thermodynamic sink of this reaction: 2,4-dichloro-1,3,5-trimethoxybenzene . We will explore the causality behind its thermodynamic stability, detail self-validating protocols for its synthesis as an analytical standard, and outline its integration into GC-MS workflows.

Mechanistic Origins: The Shift from Redox to Electrophilic Quenching

To understand the utility of 2,4-dichloro-1,3,5-trimethoxybenzene, one must first examine the kinetic and thermodynamic drivers of its formation. When TMB is introduced to a water sample containing free chlorine (HOCl/OCl⁻), the reaction does not proceed via electron transfer. Instead, the highly activated aromatic ring of TMB undergoes sequential electrophilic aromatic substitution[2].

The Causality of Activation: The three methoxy (-OCH₃) groups on the benzene ring are strongly electron-donating via resonance (π-donation). Positioned at the 1, 3, and 5 carbons, they synergistically activate the 2, 4, and 6 positions.

  • Kinetic Phase: The first equivalent of HOCl rapidly attacks the ring, yielding 2-chloro-1,3,5-trimethoxybenzene. This step is kinetically favored due to the unhindered nature of the activated carbons[3].

  • Thermodynamic Phase: The addition of a second chlorine atom forms 2,4-dichloro-1,3,5-trimethoxybenzene. While the first chlorine atom is weakly deactivating via induction (-I effect), the overwhelming resonance (+R effect) of the three methoxy groups sustains the ring's nucleophilicity. The reaction arrests primarily at the dichloro- stage under typical quenching conditions because the remaining 6-position is sterically shielded by the flanking methoxy groups and the existing halogens, making the transition state for a third chlorination energetically prohibitive without a vast excess of chlorine.

EAS_Pathway TMB 1,3,5-Trimethoxybenzene (TMB) Cl_TMB 2-Chloro-1,3,5-trimethoxybenzene (Kinetic Intermediate) TMB->Cl_TMB + HOCl Rapid EAS DiCl_TMB 2,4-Dichloro-1,3,5-trimethoxybenzene (Thermodynamic Sink) Cl_TMB->DiCl_TMB + HOCl Sterically Hindered EAS

Fig 1: Electrophilic aromatic substitution pathway of TMB forming the stable dichloro-sink.

Thermodynamic Stability Profile in Aqueous Matrices

The efficacy of 2,4-dichloro-1,3,5-trimethoxybenzene as a quantitative marker relies entirely on its thermodynamic stability post-formation. If the compound were to hydrolyze or further oxidize, back-calculating the original free chlorine concentration would be impossible.

Why is it thermodynamically stable?

  • Absence of SNAr Pathways: Nucleophilic aromatic substitution (SNAr) requires strong electron-withdrawing groups (e.g., -NO₂) to stabilize the Meisenheimer complex. The methoxy groups in our target compound are electron-donating, completely shutting down hydrolysis of the C-Cl bonds in aqueous environments (pH 4–10).

  • Oxidative Inertness: Unlike phenolic quenchers (which can be further oxidized to quinones by residual oxidants), the fully methylated oxygen atoms in TMB prevent the formation of oxo-derivatives. The aromatic core remains intact[1].

  • Steric Locking: The alternating methoxy and chlorine substituents create a rigid, sterically congested planar structure. This bulk physically blocks the approach of dissolved organic matter (DOM) radicals or secondary oxidants, ensuring the molecule's survival during sample storage and liquid-liquid extraction[4].

Table 1: Comparative Stability of Halogen Quenchers
Quencher TypePrimary MechanismDBP Preservation CapabilityHalogen Sink Stability
Ascorbic Acid Redox (Electron Transfer)Poor (Degrades Chloropicrin)N/A (Forms Dehydroascorbic Acid)
Sodium Thiosulfate Redox (Electron Transfer)Poor (Degrades Haloacetonitriles)N/A (Forms Sulfate/Tetrathionate)
1,3,5-Trimethoxybenzene Electrophilic Aromatic SubstitutionExcellent (No redox interference)High (Forms 2,4-Dichloro-TMB)

Self-Validating Experimental Protocols

To utilize 2,4-dichloro-1,3,5-trimethoxybenzene for GC-MS calibration, laboratories must synthesize a high-purity analytical standard. The following protocol utilizes trichloroisocyanuric acid (TCCA) rather than chlorine gas. Causality of reagent choice: TCCA is a stable, weighable solid that releases electrophilic chlorine at a controlled rate, preventing the localized over-chlorination that occurs when bubbling Cl₂ gas, thus maximizing the yield of the target dichloro-derivative[5].

Protocol A: Synthesis of 2,4-Dichloro-1,3,5-trimethoxybenzene Standard
  • Reaction Setup: Equip a 50-mL round-bottom flask with a magnetic stirring bar. Add 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol, 1.00 eq.) dissolved in a solvent matrix of 3.5 mL acetone and 6.0 mL deionized water.

  • Thermal Control: Submerge the flask in an ice bath to maintain 0 °C. Rationale: Lowering the thermal energy suppresses the activation of the highly sterically hindered 6-position, preventing trichlorination.

  • Electrophile Addition: Prepare a solution of trichloroisocyanuric acid (482 mg, 2.08 mmol, 0.70 eq.) in 4.0 mL of acetone. Add this dropwise to the reaction mixture over exactly 5 minutes.

  • Maturation & Quenching: Stir the reaction at 0 °C for 2 hours. Quench the reaction by adding 9.0 mL of 3% aqueous NaOH. Stir for 10 minutes until the liquid phase turns bright yellow. Rationale: NaOH neutralizes the cyanuric acid byproduct, keeping it in the aqueous phase during isolation.

  • Isolation: Collect the precipitated white solids via vacuum filtration. Wash sequentially with three 25 mL portions of cold water.

  • Purification: Recrystallize the crude solid from absolute ethanol.

    • Expected Yield: ~489 mg (70%).

    • Validation: GC-MS purity should exceed 98%. ¹H NMR (400 MHz, CDCl₃): δ 3.89 (3H, s), 3.91 (6H, s), 6.38 (1H, s)[5][6].

Protocol B: GC-MS Quantification Workflow for Disinfected Waters

To quantify residual free chlorine using the TMB method, the formed 2,4-dichloro-1,3,5-trimethoxybenzene must be extracted and analyzed.

  • Sample Quenching: To a 100 mL water sample containing unknown free chlorine, add a stoichiometric excess of TMB (e.g., 360 μM final concentration). Allow 5 minutes for complete EAS conversion.

  • Extraction: Perform liquid-liquid extraction using 10 mL of dichloromethane (DCM). The highly lipophilic 2,4-dichloro-1,3,5-trimethoxybenzene partitions quantitatively into the organic phase.

  • Concentration: Evaporate the DCM layer under a gentle stream of ultra-high-purity nitrogen to a final volume of 1.0 mL.

  • GC-MS Parameters:

    • Column: HP-5MS or ZB5 (30 m × 0.25 mm, 0.25 μm film thickness)[7].

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 40 °C hold for 3 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

    • Ionization: Electron Impact (EI), 70 eV.

    • Detection: Monitor the molecular ion cluster at m/z 236 [M]⁺ (100% relative abundance) and m/z 238 (69% relative abundance, reflecting the ³⁵Cl/³⁷Cl isotopic distribution)[6].

GCMS_Workflow Step1 Water Sample Collection (Contains Free Cl & Redox-Labile DBPs) Step2 TMB Quenching (Stoichiometric Conversion to DiCl-TMB) Step1->Step2 Step3 Liquid-Liquid Extraction (DCM Partitioning) Step2->Step3 Step4 GC-MS Analysis (EI, 70 eV, m/z 236/238) Step3->Step4 Step5 Back-Calculation of Residual Free Chlorine Step4->Step5

Fig 2: Analytical workflow for DBP preservation and free halogen quantification via GC-MS.

Quantitative Data Summaries

The reliability of this methodology hinges on the precise physicochemical properties of the analytical standard. Table 2 summarizes the critical data required for mass spectrometry calibration and spectral validation.

Table 2: Physicochemical and Spectral Properties of 2,4-Dichloro-1,3,5-trimethoxybenzene
ParameterValue / Description
CAS Number 77440-84-7
Molecular Formula C₉H₁₀Cl₂O₃
Molecular Weight 237.08 g/mol
Physical State White crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ 3.89 (3H, s, -OCH₃), 3.91 (6H, s, -OCH₃), 6.38 (1H, s, Ar-H)
GC-MS (EI, 70 eV) m/z 236 [M]⁺ (Base peak), 238 [M+2]⁺
Thermodynamic Sink Yield ~70% under controlled TCCA synthesis at 0 °C

Conclusion

The transition from redox-based quenchers to electrophilic scavengers represents a critical evolution in environmental analytical chemistry. The —driven by the synergistic resonance of its methoxy groups and the robust nature of its carbon-halogen bonds—provides an immutable chemical record of free chlorine concentrations. By adopting the synthesis and GC-MS protocols detailed herein, laboratories can achieve unprecedented accuracy in mapping the chemodiversity of redox-labile disinfection byproducts without sacrificing halogen quantification.

References

  • Lau, S. S., Dias, R. P., Martin-Culet, K. R., Race, N. A., Schammel, M. H., Reber, K. P., Roberts, A. L., & Sivey, J. D. (2018). "1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine." Environmental Science: Water Research & Technology, 4, 926-941. URL: [Link]

  • Ren, J., Tang, M., Wang, L., Chu, W., Shi, W., Zhou, Q., & Pan, Y. (2025). "Deciphering the Effects of Quenching on the Chemodiversity of Low- and Non-volatile Disinfection Byproducts in Drinking Source Water Using ESI(−)-FT-ICR MS." Environmental Science & Technology. URL: [Link] (via ACS Publications)

  • Brücher, O. (2005). "Dissertation: GC-MS-analyses and NMR data of halogenated methoxybenzenes." RPTU Kaiserslautern-Landau. URL: [Link]

  • Groll, M. (2010). "Biokatalytische Halogenierung: Studien zu neuartigen Vanadium-abhängigen Haloperoxidasen und deren Anwendung." Technical University of Munich (mediaTUM). URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes: 2,4-Dichloro-1,3,5-trimethoxybenzene in Pharmaceutical Research

Executive Summary The compound 2,4-dichloro-1,3,5-trimethoxybenzene (DCTMB) is a highly specialized halogenated arene that plays a dual role in modern pharmaceutical research. First, it serves as a critical analytical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4-dichloro-1,3,5-trimethoxybenzene (DCTMB) is a highly specialized halogenated arene that plays a dual role in modern pharmaceutical research. First, it serves as a critical analytical standard and stable endpoint in the preservation of redox-labile pharmaceutical water samples, allowing for the accurate quantification of free halogens without degrading fragile disinfection byproducts (DBPs). Second, its highly activated aromatic core makes it an ideal mechanistic probe for evaluating the efficacy, kinetics, and steric selectivity of novel, green chlorination methodologies utilized in active pharmaceutical ingredient (API) synthesis.

This application note details the mechanistic causality behind the use of DCTMB, provides self-validating experimental protocols for both analytical and synthetic workflows, and establishes rigorous spectral benchmarks for quality control.

Chemical Profile & Mechanistic Rationale

The utility of DCTMB is rooted in the exceptional electron density of its precursor, 1,3,5-trimethoxybenzene (TMB). The three methoxy groups strongly activate the aromatic ring via resonance, directing electrophilic aromatic substitution ( SE​Ar ) exclusively to the ortho and para positions.

When exposed to an electrophilic chlorine source (e.g., HOCl , NaClO⋅5H2​O , or N -chlorosaccharin), TMB undergoes rapid and irreversible sequential chlorination. It first forms the transient intermediate 2-chloro-1,3,5-trimethoxybenzene, which is immediately followed by a second chlorination event to yield the highly stable 2,4-dichloro-1,3,5-trimethoxybenzene [1]. Because the third available position is sterically hindered by the adjacent methoxy and chloro groups, the reaction reliably halts at the dichloro stage under standard conditions, making DCTMB a predictable and quantifiable target analyte.

G TMB 1,3,5-Trimethoxybenzene (Highly Activated Arene) MonoCl 2-Chloro-1,3,5-trimethoxybenzene (Transient Intermediate) TMB->MonoCl + Cl+ (k1) Cl_Agent Electrophilic Chlorine Source (e.g., HOCl, NaClO·5H2O, NCS) Cl_Agent->MonoCl DiCl 2,4-Dichloro-1,3,5-trimethoxybenzene (Stable Target Analyte) Cl_Agent->DiCl MonoCl->DiCl + Cl+ (k2) App1 Environmental Pharma Analysis: Quantification of Free Chlorine via DBP Quenching DiCl->App1 Analytical Standard App2 API Synthesis: Mechanistic Probe for Green Chlorination DiCl->App2 Reaction Benchmark

Figure 1: Reaction pathway of TMB chlorination and the primary pharmaceutical applications of the resulting DCTMB.

Application 1: DBP Quenching in Pharmaceutical Water Analysis

Causality & Principle

In pharmaceutical manufacturing, water systems are routinely treated with chlorine to prevent microbial growth. However, residual free chlorine can react with trace APIs to form toxic, redox-labile disinfection byproducts (DBPs). To analyze these DBPs, researchers must quench the residual chlorine immediately upon sampling. Traditional quenchers (like ascorbic acid or sodium thiosulfate) are strong reducing agents that inadvertently destroy the very DBPs being measured.

TMB solves this by acting as a "sink" for electrophilic chlorine rather than a reducing agent. It rapidly consumes free chlorine to form DCTMB, leaving redox-labile DBPs intact[2]. The concentration of DCTMB generated can then be quantified via GC-MS to back-calculate the exact free chlorine exposure in the system.

Protocol A: Self-Validating Quenching and Quantification

This protocol incorporates an internal surrogate standard to ensure extraction efficiency is continuously validated.

Reagents:

  • 1,3,5-Trimethoxybenzene (TMB) dosing solution (10 mM in methanol)

  • Surrogate Standard: 1,3,5-Tribromobenzene (1 mM in methanol)

  • Extraction Solvent: Dichloromethane (DCM) (HPLC Grade)

Step-by-Step Methodology:

  • Sample Preparation: Collect 50 mL of the pharmaceutical water sample into an amber glass vial containing 500 µL of the TMB dosing solution. Cap and invert gently. The rapid SE​Ar reaction neutralizes free chlorine within <5 seconds.

  • Surrogate Addition (Validation Step): Add 50 µL of the 1,3,5-Tribromobenzene surrogate standard to the quenched sample. This allows for the calculation of absolute recovery rates during extraction, validating the integrity of the sample prep.

  • Liquid-Liquid Extraction: Add 5 mL of DCM to the vial. Vortex vigorously for 2 minutes. Allow the phases to separate for 5 minutes.

  • Organic Phase Isolation: Carefully extract the lower DCM layer using a glass Pasteur pipette and pass it through a small column of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis: Inject 1 µL of the extract into a GC-MS equipped with a DB-5MS column.

    • Oven Program: 40 °C (hold 1 min), ramp at 10 °C/min to 250 °C.

    • Detection: Monitor m/z 236 (molecular ion for DCTMB) and m/z 314 (surrogate standard).

  • Data Interpretation: Calculate the concentration of DCTMB. A stoichiometric 1:2 ratio of TMB to chlorine dictates that 1 mole of DCTMB corresponds to 2 moles of quenched free chlorine[2].

Application 2: Mechanistic Probe for Green API Halogenation

Causality & Principle

The synthesis of halogenated APIs often relies on harsh, toxic reagents (e.g., sulfuryl chloride or chlorine gas). Modern pharmaceutical chemistry is shifting toward green chlorinating agents, such as 1[1] or visible-light-mediated 3[3].

Because TMB is highly activated, it serves as a standard benchmark substrate. By reacting TMB with a novel chlorinating agent and measuring the yield of DCTMB versus the mono-chlorinated intermediate, chemists can precisely map the kinetic power, steric hindrance, and functional group tolerance of the new reagent before applying it to complex API scaffolds.

Protocol B: Standardized Electrophilic Chlorination Assay

This protocol utilizes Quantitative NMR (qNMR) to create a closed mass-balance loop, ensuring self-validation of the reaction yields.

Reagents:

  • 1,3,5-Trimethoxybenzene (TMB) (1.0 mmol)

  • Chlorinating Agent (e.g., NaClO⋅5H2​O ) (2.2 mmol)

  • Internal Standard: Mesitylene (0.5 mmol)

  • Solvent: Acetonitrile ( CH3​CN ) / Water mixture (4:1)

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add TMB (168.2 mg, 1.0 mmol) and dissolve in 4 mL of CH3​CN . Add 1 mL of distilled water.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the chlorinating agent (e.g., 361 mg of NaClO⋅5H2​O ) portion-wise over 5 minutes to control the exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours. The liquid phase will typically transition to a pale yellow as chlorination proceeds.

  • Quenching & Extraction (Validation Step): Quench the reaction with 5 mL of 5% aqueous sodium thiosulfate. Add exactly 0.5 mmol of Mesitylene as an internal qNMR standard. Extract with ethyl acetate (3 x 10 mL).

  • Concentration: Dry the combined organic layers over MgSO4​ , filter, and evaporate the solvent under reduced pressure to yield the crude product mixture.

  • qNMR Analysis: Dissolve the crude mixture in CDCl3​ . Acquire a 1H NMR spectrum (500 MHz). Integrate the distinct aromatic singlet of DCTMB ( δ 6.38 ppm) against the aromatic protons of the Mesitylene standard ( δ 6.80 ppm) to determine the absolute yield[1],[3].

Quantitative Data & Spectral Validation

To ensure rigorous quality control across both analytical and synthetic applications, the following spectral benchmarks must be used to confirm the identity and purity of 2,4-dichloro-1,3,5-trimethoxybenzene.

ParameterValue / DescriptionDiagnostic Significance
Appearance White crystalline solidIndicates high purity (>98%) post-recrystallization.
GC-MS ( m/z ) 236 [M]+ (100%), 238 [M+2]+ (65%)The 3:2 isotopic ratio confirms the presence of exactly two chlorine atoms.
1H NMR (500 MHz, CDCl3​ ) δ 6.38 (s, 1H), 3.91 (s, 6H), 3.89 (s, 3H)The single aromatic proton at 6.38 ppm confirms complete conversion to the dichloro-derivative[1],[3].
13C NMR (125 MHz, CDCl3​ ) δ 154.8, 153.9, 109.7, 93.2, 60.6, 56.5Confirms the symmetry and electronic environment of the highly substituted aromatic ring.
Typical Yield ( NaClO⋅5H2​O ) 49% - 70% (Method Dependent)Serves as the baseline benchmark for evaluating the efficiency of new chlorinating agents[1],[3].

References

  • 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine Royal Society of Chemistry URL:[2]

  • Sodium Hypochlorite Pentahydrate as a Chlorinating Reagent: Application to the Tandem Conversion of β,γ-Unsaturated Carboxylic Acids to α,β-Unsaturated Lactones MDPI URL:[1]

  • Lewis Acid-Mediated Isothiocyanation and Chlorination of Quinoxalin-2(1H)-ones under Visible Light Conditions The Journal of Organic Chemistry - ACS Publications URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: Purification of 2,4-Dichloro-1,3,5-Trimethoxybenzene

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the isolation of 2,4-dichloro-1,3,5-trime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the isolation of 2,4-dichloro-1,3,5-trimethoxybenzene (DCTMB) from complex reaction matrices.

Successful removal of unreacted precursors—specifically 1,3,5-trimethoxybenzene (TMB) and monochloro-1,3,5-trimethoxybenzene (MCTMB)—requires a fundamental understanding of crystal lattice dynamics and molecular polarity. Standard purifications often fail due to co-crystallization or polarity overlap. This guide provides the mechanistic causality behind these failures and the validated protocols to resolve them.

📊 1. Physicochemical Separation Dynamics

To separate unreacted precursors from your target batch, you must leverage their distinct physicochemical properties. The synthesis of chlorinated TMB derivatives and their subsequent analysis demonstrates distinct retention times and polarities based on the degree of halogenation[1].

CompoundMolecular WeightGC-MS Retention Order (HP-5MS)Relative Polarity (Silica Gel)Recommended Isolation Strategy
1,3,5-Trimethoxybenzene (TMB) 168.19 g/mol 1 (Fastest)HighestControlled Recrystallization
2-Chloro-1,3,5-trimethoxybenzene (MCTMB) 202.63 g/mol 2HighFlash Chromatography
2,4-Dichloro-1,3,5-trimethoxybenzene (DCTMB) 237.08 g/mol 3 (Target)MediumN/A (Target Product)
2,4,6-Trichloro-1,3,5-trimethoxybenzene (TCTMB) 271.52 g/mol 4 (Slowest)LowestControlled Recrystallization

🗺️ 2. Strategic Purification Workflow

PurificationLogic A Crude Batch (DCTMB + TMB + MCTMB) B Alkaline Wash (3% NaOH) Remove acidic byproducts A->B C GC-MS / TLC Analysis Determine Precursor Ratio B->C D TMB is primary impurity C->D High ∆Solubility E MCTMB is primary impurity C->E Low ∆Polarity F Optimized Recrystallization (Absolute Ethanol) D->F G Flash Chromatography (Hexanes/EtOAc) E->G H Pure 2,4-dichloro-1,3,5-trimethoxybenzene (>98% Purity) F->H G->H

Workflow for isolating 2,4-dichloro-1,3,5-trimethoxybenzene from unreacted precursors.

🛠️ 3. Troubleshooting Guides: Precursor Removal (Q&A)

Q: My crude batch contains 10% unreacted 1,3,5-trimethoxybenzene (TMB). Standard ethanol recrystallization is trapping the precursor. How do I resolve this?

  • Causality: TMB is highly soluble in ethanol, but when a supersaturated solution of DCTMB is cooled too rapidly (e.g., plunging directly into an ice bath), the resulting steep thermal gradient forces rapid, chaotic nucleation. This disorganized crystal growth physically occludes (traps) the TMB molecules within the DCTMB lattice, regardless of TMB's high solubility.

  • Solution: Implement a controlled cooling gradient (see Protocol A). By allowing the solution to cool slowly to room temperature before applying an ice bath, the DCTMB molecules have the time and activation energy required to form a highly ordered, exclusive crystal lattice, leaving TMB in the mother liquor.

Q: I am detecting monochloro-1,3,5-trimethoxybenzene (MCTMB) in my final product. Recrystallization isn't removing it. Why, and what is the fix?

  • Causality: Unlike TMB, MCTMB possesses a crystal lattice energy and solubility profile in ethanol that is nearly identical to the target DCTMB. This similarity leads to the formation of mixed crystals (solid solutions) during recrystallization, making thermal separation ineffective.

  • Solution: Abandon recrystallization and utilize normal-phase flash chromatography (see Protocol B). The slight difference in dipole moment caused by the second chlorine atom allows for separation on silica gel using a shallow Hexanes/Ethyl Acetate gradient.

Q: How do I ensure complete removal of the chlorinating agent byproducts before addressing the unreacted precursors?

  • Causality: When using trichloroisocyanuric acid (TCCA) as the chlorinating agent, it is reduced to cyanuric acid. Cyanuric acid is poorly soluble in non-polar organic solvents but can form fine suspensions that contaminate the crude product and interfere with downstream purification.

  • Solution: Immediately following the reaction, quench the mixture with 3% aqueous sodium hydroxide[2]. The alkaline environment deprotonates cyanuric acid, converting it into a highly water-soluble sodium salt that is easily partitioned into the aqueous waste during liquid-liquid extraction.

📋 4. Validated Experimental Protocols

Protocol A: Controlled Gradient Recrystallization (For TMB Removal)
  • Self-Validating System: The success of this protocol is visually confirmed by crystal morphology. Rapid precipitation yields an amorphous powder (indicating trapped impurities), whereas proper slow cooling yields distinct, shiny white crystals[2].

  • Dissolution: Suspend the crude solid in a minimal volume of boiling absolute ethanol (approx. 5-10 mL per gram of crude).

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or polymeric byproducts.

  • Controlled Nucleation: Transfer the filtrate to a conical flask. Do not place it immediately in an ice bath. Allow it to cool ambiently to 20 °C over 2 hours. Mechanism: This slow thermal gradient prevents the rapid formation of a disorganized crystal lattice, ensuring that the highly soluble unreacted TMB remains in the mother liquor.

  • Maturation: Once ambient temperature is reached, transfer the flask to an ice bath (0 °C) for 1 hour to maximize the yield of DCTMB.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with three small portions of ice-cold absolute ethanol.

  • Validation: Analyze the mother liquor via TLC. A strong UV-active spot corresponding to TMB confirms successful exclusion from the crystal lattice.

Protocol B: Normal-Phase Flash Chromatography (For MCTMB Removal)
  • Self-Validating System: Perform a 2D TLC (two-dimensional thin-layer chromatography) on the mixed fractions to confirm that the MCTMB and DCTMB spots are truly resolved and not streaking due to column overloading.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes as the non-polar stationary phase solvent.

  • Sample Loading: Due to the solid nature of the crude mixture, utilize dry loading. Dissolve the crude in a minimal amount of dichloromethane (DCM), add silica gel (1:3 ratio by weight), and evaporate the DCM under reduced pressure to yield a free-flowing powder. Load this evenly onto the column.

  • Elution Gradient: Begin elution with 100% Hexanes to remove any over-chlorinated TCTMB. Gradually increase polarity to Hexanes/Ethyl Acetate (98:2 to 95:5). Mechanism: The subtle polarity difference between MCTMB and DCTMB requires a very shallow solvent gradient to prevent co-elution.

  • Fraction Collection: Collect small volumes (e.g., 10-15 mL). DCTMB will elute after TCTMB but before MCTMB.

  • Validation: Pool fractions based on TLC analysis. Evaporate the solvent to yield pure DCTMB (>98% purity).

❓ 5. Frequently Asked Questions (FAQs)

Why use absolute ethanol instead of aqueous ethanol for recrystallization? The introduction of water drastically reduces the solubility of 1,3,5-trimethoxybenzene (TMB). If aqueous ethanol is used, the unreacted TMB will co-precipitate with your target DCTMB, defeating the purpose of the recrystallization[2].

How can I monitor the reaction to prevent unreacted precursors in the first place? Optimal reaction monitoring is achieved via GC-MS. Because the methoxy groups strongly activate the aromatic ring, the first chlorination happens almost instantaneously. The second chlorination is slower. Quenching the reaction only after the MCTMB peak disappears on the GC trace prevents the need for Protocol B entirely.

📚 References

1.[2] "1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts - The Royal Society of Chemistry", rsc.org. 2.[1] "Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems", rsc.org.

Sources

Optimization

Technical Support Center: Chlorination of 2,4-dichloro-1,3,5-trimethoxybenzene

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the chlorination of 2,4-dichloro-1,3,5-trimethoxybenzene to synthesize 2,4,6-trichloro-1,3,5-trimetho...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the chlorination of 2,4-dichloro-1,3,5-trimethoxybenzene to synthesize 2,4,6-trichloro-1,3,5-trimethoxybenzene. This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your reaction outcomes.

Introduction: The Chemistry of a Regioselective Chlorination

The chlorination of 2,4-dichloro-1,3,5-trimethoxybenzene is an electrophilic aromatic substitution reaction. The existing substituents on the benzene ring—three activating methoxy groups and two deactivating but ortho-, para-directing chloro groups—play a crucial role in directing the position of the third chlorine atom. The high electron density of the ring, due to the methoxy groups, makes it highly susceptible to electrophilic attack. The primary goal is to achieve selective monochlorination at the C6 position, which is sterically accessible and activated by the flanking methoxy groups.

However, the high reactivity of the substrate can lead to over-chlorination, resulting in the formation of tetrachlorinated byproducts. Additionally, harsh reaction conditions can cause demethylation of the methoxy groups, further complicating the product mixture. This guide will address these challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the chlorination of 2,4-dichloro-1,3,5-trimethoxybenzene?

The primary side product is the over-chlorinated species, 1,2,4,5-tetrachloro-3,6-dimethoxybenzene, resulting from the chlorination of the desired product. Another potential, though less common, side product is a demethylated species, which can arise if the reaction conditions are too harsh, particularly in the presence of strong Lewis acids.

Q2: Which chlorinating agent is best for this reaction?

The choice of chlorinating agent is critical for controlling selectivity. Mild chlorinating agents are preferred to minimize over-chlorination.

  • N-Chlorosuccinimide (NCS): NCS is an excellent choice for this reaction as it is a mild electrophilic chlorinating agent for activated aromatic rings.[1][2][3] It is a stable solid, making it easy to handle, and its use often leads to cleaner reactions with higher selectivity.[3]

  • Sulfuryl chloride (SO₂Cl₂): While a powerful chlorinating agent, sulfuryl chloride's reactivity can be tuned with the use of organocatalysts, which can improve selectivity.[4] However, without careful control, it can lead to significant amounts of over-chlorinated byproducts.[4]

  • Trichloroisocyanuric acid (TCICA): This reagent has been successfully used for the dichlorination of 1,3,5-trimethoxybenzene and can be adapted for the third chlorination.[5][6]

Q3: What is the role of a catalyst in this reaction?

For a highly activated substrate like 2,4-dichloro-1,3,5-trimethoxybenzene, a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often unnecessary and can even be detrimental, promoting over-chlorination and potential demethylation. If a catalyst is required to drive the reaction to completion with a milder chlorinating agent, a weak acid catalyst may be sufficient.[1][2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress. TLC can provide a quick qualitative assessment of the consumption of the starting material and the formation of the product and byproducts. GC-MS offers a more detailed analysis, allowing for the identification and quantification of the components in the reaction mixture.[5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the chlorination of 2,4-dichloro-1,3,5-trimethoxybenzene.

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 2,4-dichloro-1,3,5-trimethoxybenzene, consider the following solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently reactive chlorinating agent 1. Slightly increase the reaction temperature in increments of 5-10°C. 2. Increase the reaction time. 3. Consider using a more reactive chlorinating agent, such as sulfuryl chloride, but with careful stoichiometric control.[7][8]Increasing the temperature provides the necessary activation energy for the reaction to proceed. A more reactive electrophile will increase the reaction rate.
Inadequate mixing Ensure vigorous stirring throughout the reaction, especially if the reaction is heterogeneous.Proper mixing ensures that the reactants are in constant contact, which is essential for the reaction to go to completion.
Deactivated chlorinating agent Use a fresh bottle of the chlorinating agent. Some reagents, like NCS, can degrade over time if not stored properly.The purity and reactivity of the chlorinating agent are crucial for a successful reaction.
Problem 2: Excessive Formation of Over-chlorinated Side Products

The formation of tetrachlorinated byproducts is a common issue due to the high reactivity of the trimethoxybenzene ring system.

Possible Cause Troubleshooting Step Scientific Rationale
Excess of chlorinating agent 1. Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent. 2. Add the chlorinating agent portion-wise or as a solution via a syringe pump over an extended period.Limiting the amount of the chlorinating agent ensures that it is consumed in the desired reaction before it can react with the product. Slow addition maintains a low concentration of the electrophile, favoring the more reactive starting material over the less reactive product.
High reaction temperature Conduct the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.[5]Lower temperatures decrease the reaction rate, allowing for better control and selectivity, thus reducing the likelihood of over-chlorination.
Highly reactive chlorinating agent Switch to a milder chlorinating agent, such as N-chlorosuccinimide.[1][3]Milder reagents are inherently more selective, reacting preferentially with the most activated positions and reducing the chances of further reaction with the less activated product.
Prolonged reaction time Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.Allowing the reaction to proceed for too long after the starting material is gone increases the probability of the product being chlorinated.
Problem 3: Presence of Demethylated Side Products

The ether linkages of the methoxy groups can be susceptible to cleavage under strongly acidic conditions.

Possible Cause Troubleshooting Step Scientific Rationale
Use of a strong Lewis acid catalyst Avoid the use of strong Lewis acids like AlCl₃ or FeCl₃. If a catalyst is necessary, consider a milder one.Strong Lewis acids can coordinate with the oxygen of the methoxy groups, making them susceptible to nucleophilic attack and subsequent cleavage.
Generation of strong protic acids If using a reagent that produces HCl as a byproduct (e.g., sulfuryl chloride), consider adding a non-nucleophilic base, such as a hindered amine, to scavenge the acid.Neutralizing the acid as it is formed prevents the reaction medium from becoming overly acidic, thus protecting the methoxy groups.

Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is recommended for achieving high selectivity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4-dichloro-1,3,5-trimethoxybenzene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Protocol 2: Controlled Chlorination with Sulfuryl Chloride

This protocol can be used if a more reactive agent is needed, but requires careful control.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-1,3,5-trimethoxybenzene (1.0 eq.) in a dry, inert solvent like DCM.

  • Cooling: Cool the solution to 0°C.

  • Reagent Addition: Add a solution of sulfuryl chloride (1.0 eq.) in DCM dropwise via the dropping funnel over 30-60 minutes.

  • Reaction: Stir at 0°C and monitor the reaction closely.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

2,4-dichloro-1,3,5-trimethoxybenzene 2,4-dichloro-1,3,5-trimethoxybenzene 2,4,6-trichloro-1,3,5-trimethoxybenzene 2,4,6-trichloro-1,3,5-trimethoxybenzene 2,4-dichloro-1,3,5-trimethoxybenzene->2,4,6-trichloro-1,3,5-trimethoxybenzene + Cl+ Demethylated products Demethylated products 2,4-dichloro-1,3,5-trimethoxybenzene->Demethylated products Harsh acid Tetrachloro-derivative Tetrachloro-derivative 2,4,6-trichloro-1,3,5-trimethoxybenzene->Tetrachloro-derivative + Cl+ (over-chlorination)

Caption: Reaction scheme showing the desired product and major side products.

Troubleshooting Logic

start Analyze Reaction Outcome low_conversion Low Conversion start->low_conversion over_chlorination Over-chlorination start->over_chlorination demethylation Demethylation start->demethylation sol_temp Increase Temp./Time low_conversion->sol_temp sol_reagent Change Reagent low_conversion->sol_reagent sol_stoich Adjust Stoichiometry over_chlorination->sol_stoich sol_add Slow Addition over_chlorination->sol_add sol_low_temp Lower Temperature over_chlorination->sol_low_temp sol_mild_reagent Use Milder Reagent over_chlorination->sol_mild_reagent sol_no_lewis Avoid Strong Lewis Acid demethylation->sol_no_lewis sol_base Add Base Scavenger demethylation->sol_base

Caption: Troubleshooting decision tree for common issues.

References

  • Chlorination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Journal of Chemical and Pharmaceutical Research.
  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. 2019. Available at: [Link]

  • 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. The Royal Society of Chemistry. Available at: [Link]

  • Sulfuryl chloride. Wikipedia. Available at: [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry. 2022. Available at: [Link]

  • Sulfuryl chloride. Yufeng. 2023. Available at: [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. 2018. Available at: [Link]

  • Method for selective demethylation of ortho-trimethoxybenzene compounds. Google Patents.
  • Chlorination with sulfuryl chloride. Google Patents.
  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. 2006. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Detection of 2,4-Dichloro-1,3,5-trimethoxybenzene: A Comparative Guide (C18 vs. Biphenyl)

Executive Summary The accurate quantification of highly substituted aromatic compounds is a critical challenge in pharmaceutical and environmental analytical chemistry. This guide provides an objective, data-driven compa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly substituted aromatic compounds is a critical challenge in pharmaceutical and environmental analytical chemistry. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries—specifically standard Alkyl (C18) versus Biphenyl stationary phases—for the detection of 2,4-dichloro-1,3,5-trimethoxybenzene . Furthermore, it establishes a self-validating experimental protocol strictly adhering to the latest[1].

The Analytical Challenge & Mechanistic Causality

2,4-dichloro-1,3,5-trimethoxybenzene is an electron-rich, heavily substituted aromatic ring[2]. When developing a stability-indicating or purity assay for such compounds, the primary challenge is achieving baseline resolution between the target analyte and structurally similar impurities (e.g., des-chloro or positional isomers).

Why Standard C18 Struggles

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the hydrophobic footprint of 2,4-dichloro-1,3,5-trimethoxybenzene is nearly identical to its mono-chlorinated or brominated analogs, a C18 phase often results in critical co-elutions. The lack of steric and electronic recognition leads to poor specificity.

The Biphenyl Advantage

Biphenyl stationary phases offer orthogonal selectivity. The dual-ring system provides strong π−π interactions with the electron-rich trimethoxybenzene ring, while simultaneously offering dipole-dipole interactions with the electronegative C-Cl bonds[3].

Expert Insight: To maximize these π−π interactions, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains a cyano group with its own π electrons, which competitively binds to the biphenyl phase and suppresses the desired analyte-column interactions[4].

Mechanism cluster_c18 Standard C18 Column cluster_biphenyl Biphenyl Column C18 Alkyl Chain (C18) Hydrophobic Interaction Analyte1 2,4-dichloro-1,3,5- trimethoxybenzene C18->Analyte1 Weak Dispersion Forces Biphenyl Biphenyl Phase pi-pi & Dipole Interactions Analyte2 2,4-dichloro-1,3,5- trimethoxybenzene Biphenyl->Analyte2 Strong pi-pi Overlap & Steric Recognition

Fig 1: Chromatographic separation mechanisms of C18 vs. Biphenyl stationary phases.

Experimental Data: Column Performance Comparison

To objectively compare the performance, a mixed standard containing 2,4-dichloro-1,3,5-trimethoxybenzene and its primary impurity (2-chloro-1,3,5-trimethoxybenzene) was injected onto both a standard C18 and a Core-Shell Biphenyl column under identical isocratic conditions (60:40 Methanol:Water).

Chromatographic ParameterStandard C18 (5 µm, 150 x 4.6 mm)Biphenyl (2.6 µm, 150 x 4.6 mm)Regulatory Requirement (ICH/USP)
Retention Time (RT) 4.2 min6.8 minN/A
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.8 (Baseline) Rs​>2.0
Tailing Factor ( Tf​ ) 1.351.05 Tf​≤1.5
Theoretical Plates ( N ) 8,50018,200 N>2000
Specificity Fails to resolve isomersExcellent No interference

ICH Q2(R2) Method Validation Protocol

A self-validating analytical system requires rigorous testing across multiple parameters to ensure data integrity. The following workflow maps the applied to this specific method[6][7].

ValidationWorkflow Start Method Development (Biphenyl Column Selected) Spec Specificity (Resolution > 2.0) Start->Spec LinRange Linearity & Range (R² > 0.999, 50-150%) Spec->LinRange AccPrec Accuracy & Precision (Recovery 98-102%, RSD < 2%) LinRange->AccPrec LODLOQ LOD & LOQ (S/N 3:1 and 10:1) AccPrec->LODLOQ Robust Robustness (±0.2 mL/min, ±5°C) LODLOQ->Robust Report ICH Q2(R2) Validation Report Robust->Report

Fig 2: Step-by-step ICH Q2(R2) analytical method validation workflow.

Step-by-Step Methodology

This section details the optimized, validated protocol for routine analysis.

Reagents & Materials
  • Stationary Phase: Core-Shell Biphenyl Column (e.g., Kinetex, 2.6 µm, 150 x 4.6 mm)[3].

  • Mobile Phase A: HPLC-Grade Water (Milli-Q, 18.2 MΩ·cm).

  • Mobile Phase B: HPLC-Grade Methanol (Chosen specifically to preserve π−π interactions)[4].

  • Target Analyte: 2,4-dichloro-1,3,5-trimethoxybenzene reference standard (>99.0% purity)[2].

Mobile Phase & Sample Preparation
  • Mobile Phase Blending: Prepare an isocratic mixture of 40% Mobile Phase A and 60% Mobile Phase B. Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

  • Diluent Preparation: Use a 50:50 (v/v) mixture of Water and Methanol to prevent sample solvent effects (peak distortion).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2,4-dichloro-1,3,5-trimethoxybenzene into a 100 mL volumetric flask. Dissolve and make up to volume with diluent ( 100μg/mL ).

  • Working Standard: Dilute the stock solution to a final working concentration of 10μg/mL . Filter through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions

To ensure the system remains self-validating, verify the System Suitability Test (SST) parameters prior to every run.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Maintained via active column oven to ensure retention time precision).

  • Detection: UV Absorbance at 230 nm (Determined via Photodiode Array mapping for maximum absorbance of the trimethoxy aromatic ring).

  • Run Time: 10 minutes.

Executing the Validation (ICH Q2(R2) Directives)
  • Specificity: Inject a blank diluent, followed by the target analyte spiked with known impurities. Confirm no peaks elute at the retention time of the main peak (6.8 min) and that Rs​≥2.0 [7].

  • Linearity: Prepare 5 concentration levels ranging from 5μg/mL to 15μg/mL (50% to 150% of nominal). Plot peak area vs. concentration. Acceptable criteria: Correlation coefficient ( R2 ) ≥0.999 [8].

  • Precision (Repeatability): Perform 6 replicate injections of the 10μg/mL working standard. Acceptable criteria: %RSD of peak areas ≤2.0% [6].

  • Accuracy: Spike known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Calculate percentage recovery. Acceptable criteria: 98.0% – 102.0%[8].

References

  • International Council for Harmonisation (ICH) . ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (2023). Available at:[Link]

  • Phenomenex . Kinetex Biphenyl Column for Aromatic Compounds: Selectivity and Mechanism. Available at:[Link]

  • Thames Restek . Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Available at:[Link]

  • Nacalai Tesque . Comparison of biphenyl and other aromatic stationary phases (Methanol vs. Acetonitrile effects). Available at:[Link]

  • The Royal Society of Chemistry . Synthesis and Characterization of 2,4-dichloro-1,3,5-trimethoxybenzene. Available at:[Link]

Sources

Comparative

Reactivity Profiling: 2,4-Dichloro-1,3,5-trimethoxybenzene vs. 2-Chloro-1,3,5-trimethoxybenzene

As drug development and environmental analysis increasingly rely on highly functionalized aromatic systems, understanding the nuanced reactivity of halogenated electron-rich arenes is critical. 1,3,5-Trimethoxybenzene (T...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and environmental analysis increasingly rely on highly functionalized aromatic systems, understanding the nuanced reactivity of halogenated electron-rich arenes is critical. 1,3,5-Trimethoxybenzene (TMB) is a classic highly activated aromatic system. However, the sequential introduction of chlorine atoms to form 2-chloro-1,3,5-trimethoxybenzene (Mono-Cl TMB) and 2,4-dichloro-1,3,5-trimethoxybenzene (Di-Cl TMB) fundamentally alters the electronic landscape and steric environment of the ring.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two chlorinated derivatives, focusing on Electrophilic Aromatic Substitution (EAS), transition-metal-catalyzed cross-coupling, and their utility in analytical quenching workflows.

Mechanistic Causality: Electronic and Steric Effects

To predict the behavior of Mono-Cl TMB and Di-Cl TMB, one must analyze the competing electronic effects governing the aromatic core[1].

The parent compound, TMB, possesses three methoxy groups that exert a powerful electron-donating resonance effect ( +M ). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring exceptionally nucleophilic.

  • 2-Chloro-1,3,5-trimethoxybenzene (Mono-Cl TMB): The introduction of a single chlorine atom introduces a modest electron-withdrawing inductive effect ( −I ). While chlorine is an ortho/para director via resonance, its net effect is deactivating. However, the combined +M effect of the three methoxy groups vastly overpowers the −I effect of the single chlorine. Consequently, the remaining unsubstituted positions (C4 and C6) remain highly activated toward further electrophilic attack[2].

  • 2,4-Dichloro-1,3,5-trimethoxybenzene (Di-Cl TMB): The addition of a second chlorine atom doubles the inductive electron withdrawal. The sole remaining proton at C6 is now flanked by two methoxy groups but experiences the cumulative −I drain of two halogens. Furthermore, the steric bulk of two chlorines and three methoxy groups creates a highly congested planar environment, significantly raising the activation energy required for both further EAS and transition-metal oxidative addition[3].

EAS_Pathway TMB 1,3,5-Trimethoxybenzene (Highly Activated Core) MonoCl 2-chloro-1,3,5-trimethoxybenzene (Moderate-High Reactivity) TMB->MonoCl + Cl⁺ (Fast) Dominant +M Effect DiCl 2,4-dichloro-1,3,5-trimethoxybenzene (Low Reactivity) MonoCl->DiCl + Cl⁺ (Slower) Increasing -I Effect TriCl 2,4,6-trichloro-1,3,5-trimethoxybenzene (Inert to EAS) DiCl->TriCl + Cl⁺ (Very Slow) Steric Blockade & Strong -I

Fig 1. Sequential electrophilic aromatic chlorination pathway of 1,3,5-trimethoxybenzene.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

In environmental analytical chemistry, TMB is utilized as a chemical quencher to trap free available chlorine (FAC) such as HOCl , Cl2​ , and Cl2​O [4]. When Mono-Cl TMB is exposed to excess FAC, it readily undergoes a second chlorination to yield Di-Cl TMB. The reaction kinetics are fast enough that Mono-Cl TMB rarely isolates cleanly if excess electrophile is present. Conversely, Di-Cl TMB is remarkably stable against further chlorination under standard aqueous conditions; the formation of 2,4,6-trichloro-1,3,5-trimethoxybenzene requires forcing conditions (e.g., neat SO2​Cl2​ or strong Lewis acid catalysis) due to the severe steric hindrance and reduced nucleophilicity[5].

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Aryl chlorides are notoriously challenging substrates for Pd-catalyzed cross-coupling compared to aryl bromides or iodides. The electron-rich nature of the trimethoxybenzene ring exacerbates this difficulty.

  • Oxidative Addition Paradox: Electron-rich aromatic rings stabilize the C-Cl bond, making the insertion of Pd0 thermodynamically unfavorable.

  • Mono-Cl TMB: Can undergo Suzuki-Miyaura coupling or C-H arylation, but it strictly requires highly active, sterically demanding, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or specialized ligands like PCy2-Man-phos) to force the oxidative addition[3].

  • Di-Cl TMB: Represents a formidable challenge for cross-coupling. While it possesses two theoretical coupling sites, the extreme steric shielding provided by the adjacent methoxy groups, combined with the electron-rich core, often leads to catalyst deactivation or protodehalogenation rather than successful double-coupling.

Quantitative Data Comparison
Property / Metric2-Chloro-1,3,5-trimethoxybenzene2,4-Dichloro-1,3,5-trimethoxybenzeneMechanistic Rationale
Susceptibility to EAS (Chlorination) High (Rapid conversion to Di-Cl)Very Low (Stable intermediate)Cumulative −I effect of halogens depletes ring electron density.
Pd-Catalyzed Oxidative Addition Difficult, but achievable with bulky ligandsExtremely difficultElectron-rich core strengthens C-Cl bond; severe steric crowding at both sites.
Role in Environmental Analysis Primary quenching productSecondary quenching product (excess FAC)TMB acts as a halogen sink; Di-Cl forms only when Mono-Cl is saturated[6].
Steric Congestion (C-Cl bond) Flanked by two −OCH3​ groupsBoth C-Cl bonds flanked by −OCH3​ and −Cl Increased A-values prevent optimal orbital overlap with transition metals.

Experimental Methodology: Halogen Quenching & Reactivity Assay

To empirically validate the reactivity difference between the mono- and di-chlorinated species, researchers utilize a competitive quenching assay. This protocol leverages TMB to trap free halogens, demonstrating the sequential reactivity cascade[7].

Step-by-Step Protocol: TMB Quenching of Free Chlorine

This protocol is a self-validating system: the ratio of Mono-Cl to Di-Cl TMB directly correlates to the initial concentration of the reactive electrophile.

  • Reagent Preparation: Prepare a 10 mM stock solution of 1,3,5-trimethoxybenzene (TMB) in HPLC-grade methanol. Prepare a 100 mM phosphate buffer solution adjusted to pH 7.0 .

  • Sample Spiking: To 100 mL of the phosphate buffer, spike in a known concentration of sodium hypochlorite ( NaOCl ) to achieve a Free Available Chlorine (FAC) concentration of .

  • Reaction Initiation: Inject 3.6 mL of the TMB stock solution into the buffered FAC sample (yielding a final TMB concentration of , an excess relative to FAC). Stir vigorously at 20∘C .

  • Reaction Kinetics: Allow the reaction to proceed for exactly 5 minutes . The highly nucleophilic TMB will undergo EAS, scavenging the HOCl/Cl2​O to form 2-chloro-1,3,5-trimethoxybenzene. If local FAC concentrations remain high, the Mono-Cl TMB will react further to form 2,4-dichloro-1,3,5-trimethoxybenzene.

  • Quenching the Quencher: Add 10 mM sodium thiosulfate to neutralize any unreacted FAC and halt the EAS cascade.

  • Extraction & Analysis: Extract the aqueous phase three times with 20 mL of dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under vacuum, and analyze via GC-MS.

  • Data Interpretation: Quantify the peaks corresponding to Mono-Cl TMB ( m/z≈202 ) and Di-Cl TMB ( m/z≈236 ). A higher ratio of Di-Cl TMB indicates aggressive localized electrophilic conditions overcoming the −I deactivation of the Mono-Cl intermediate.

Workflow Water Aqueous Sample (Contains Free Cl) AddTMB Add TMB Quencher (Excess 360 µM) Water->AddTMB Reaction Sequential EAS Mono-Cl & Di-Cl TMB AddTMB->Reaction Extraction DCM Extraction & Concentration Reaction->Extraction Analysis GC-MS Quantification (Measure Reactivity Ratio) Extraction->Analysis

Fig 2. Experimental workflow for quantifying free chlorine reactivity using TMB as a chemical quencher.

Conclusion

The transition from 2-chloro-1,3,5-trimethoxybenzene to 2,4-dichloro-1,3,5-trimethoxybenzene perfectly illustrates the delicate balance between activating resonance effects and deactivating inductive/steric effects in aromatic chemistry. While the Mono-Cl derivative retains enough nucleophilicity to undergo further electrophilic attack (making it a transient intermediate in aggressive chlorination environments), the Di-Cl derivative represents a thermodynamic sink. In synthetic applications like cross-coupling, both compounds present significant hurdles due to their electron-rich cores, but the Di-Cl variant is exceptionally recalcitrant due to compounded steric shielding.

Understanding these exact reactivity boundaries allows analytical chemists to use TMB as a highly reliable, non-destructive quencher for preserving redox-labile disinfection byproducts in water quality testing.

Sources

Validation

FTIR spectroscopy absorption peaks for 2,4-dichloro-1,3,5-trimethoxybenzene

Comparative Guide: FTIR Spectroscopy of 2,4-Dichloro-1,3,5-trimethoxybenzene vs. Non-Chlorinated Analogs Introduction 2,4-Dichloro-1,3,5-trimethoxybenzene is a heavily substituted aromatic compound frequently synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: FTIR Spectroscopy of 2,4-Dichloro-1,3,5-trimethoxybenzene vs. Non-Chlorinated Analogs

Introduction 2,4-Dichloro-1,3,5-trimethoxybenzene is a heavily substituted aromatic compound frequently synthesized via the electrophilic aromatic chlorination of 1,3,5-trimethoxybenzene using reagents like trichloroisocyanuric acid[1]. It serves as a vital intermediate, an atom-economic electron donor in photobiocatalysis[2], and a model compound for studying electron donor-acceptor complexes[3]. Fourier Transform Infrared (FTIR) spectroscopy is an essential analytical tool for verifying its successful synthesis and structural integrity. This guide objectively compares the FTIR spectral characteristics of 2,4-dichloro-1,3,5-trimethoxybenzene against its non-chlorinated precursor and related halogenated analogs, providing researchers with a robust framework for spectral interpretation.

Mechanistic Causality: Electronic Effects on Vibrational Modes

The transition from 1,3,5-trimethoxybenzene to its 2,4-dichloro derivative fundamentally alters the molecule's vibrational fingerprint. This shift is driven by two primary mechanistic factors:

  • Symmetry Breaking: Unsubstituted 1,3,5-trimethoxybenzene exhibits high symmetry (pseudo- D3h​ in the gas phase), which simplifies its IR spectrum due to degenerate vibrational modes[4]. Chlorination at the 2 and 4 positions breaks this symmetry, relaxing the selection rules and causing previously IR-inactive or degenerate modes to split and appear in the spectrum[4][5].

  • Competing Electronic Effects: Chlorine atoms exert a strong electron-withdrawing inductive effect (-I) through the sigma bonds, while simultaneously donating electron density via resonance (+R) from their lone pairs[3]. In the highly oxygenated trimethoxybenzene ring, this net electronic perturbation alters the force constants of the aromatic C=C bonds and the methoxy C-O bonds. Consequently, the aromatic C=C stretching frequencies shift from 1606 cm⁻¹ in the precursor[4] to lower wavenumbers (e.g., 1583 cm⁻¹ and 1511 cm⁻¹) in the chlorinated product[2].

ElectronicEffects cluster_effects Competing Electronic Effects A 2,4-Dichloro-1,3,5-trimethoxybenzene B Chlorine -I Effect (Electron Withdrawal) A->B C Chlorine +R Effect (Lone Pair Resonance) A->C D Net Ring De-shielding & Symmetry Breaking B->D C->D E Shift in C=C (1583 cm⁻¹) & C-O Vibrations D->E

Logical relationship of electronic effects altering vibrational frequencies in chlorinated benzenes.

Experimental Protocols: Self-Validating FTIR Workflows

To obtain reliable spectral data for solid 2,4-dichloro-1,3,5-trimethoxybenzene, Attenuated Total Reflectance (ATR-FTIR) is preferred over traditional KBr pellet transmission due to its rapid, non-destructive nature and avoidance of moisture absorption (which can obscure the 3500-3000 cm⁻¹ region).

Step-by-Step ATR-FTIR Methodology:

  • System Validation & Background: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, minimum 32 scans, 4 cm⁻¹ resolution).

    • Causality Check: Ensure the background spectrum shows no residual peaks; a flat baseline validates that the crystal is free of contamination and the purge gas has stabilized.

  • Sample Application: Deposit ~2-5 mg of the 6 directly onto the crystal[1][7].

  • Pressure Optimization: Lower the pressure anvil until the clutch engages.

    • Causality Check: Intimate contact between the crystal and the sample is mandatory because the evanescent IR wave only penetrates 0.5 to 2 micrometers into the sample. Insufficient pressure leads to artificially weak signals.

  • Spectral Acquisition: Scan the sample using parameters identical to the background.

  • Data Processing (Critical Step): Apply an ATR correction algorithm.

    • Causality Check: Because the penetration depth of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exaggerate low-frequency peaks (like the C-Cl stretch) relative to high-frequency peaks (like C-H stretches). ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

FTIRWorkflow N1 Background Acquisition N2 Sample Prep (Solid on ATR) N1->N2 N3 Spectral Scan (4000-400 cm⁻¹) N2->N3 N4 ATR Correction & Baseline Processing N3->N4 N5 Peak Assignment (C-Cl, C=C, C-O) N4->N5

Step-by-step ATR-FTIR experimental workflow for solid-state characterization.

Comparative Spectral Data & Peak Assignments

The table below summarizes the key FTIR absorption peaks, comparing 2,4-dichloro-1,3,5-trimethoxybenzene with its non-chlorinated precursor and a brominated analog. This data synthesis aids in identifying successful halogenation.

Vibrational Mode1,3,5-Trimethoxybenzene (cm⁻¹)2,4-Dichloro-1,3,5-TMB (cm⁻¹)2-Bromo-4-chloro-1,3,5-TMB (cm⁻¹)
C-H Stretch (Aliphatic/Aromatic) ~2980 - 2840~2980 - 29402984, 2948
Aromatic C=C Stretch 1606, 15891583, 15111574, 1458
C-H Bending (Asym/Sym) 1471, 1422~1450 - 14001431, 1390
C-O Stretch (Methoxy) 1207, 1152~1200 - 11001212, 1195, 1109
C-Cl / C-Br Stretch N/A~800 - 650807, 725

Data aggregated from literature characterizing the synthesis and photobiocatalytic properties of these derivatives[1][2][4].

Key Observations:

  • Aromatic Region: The C=C stretching modes shift significantly downward from 1606/1589 cm⁻¹ in the precursor[4] to 1583/1511 cm⁻¹ in the dichloro derivative[2]. This is a direct result of the heavy chlorine atoms dampening the vibrational frequency of the ring.

  • Halogen Fingerprint: The appearance of strong absorption bands in the 800–650 cm⁻¹ region confirms the presence of C-Cl bonds, which are absent in the starting material. For the mixed halogenated analog (2-bromo-4-chloro-1,3,5-trimethoxybenzene), these peaks are distinctly resolved at 807 and 725 cm⁻¹[1].

Performance Comparison: FTIR vs. Alternative Analytical Techniques

When validating the structure of 2,4-dichloro-1,3,5-trimethoxybenzene, FTIR should be used as part of an orthogonal analytical strategy:

  • FTIR vs. ¹H NMR: While3[3][7], FTIR provides rapid, solvent-free confirmation of the functional groups and is highly sensitive to changes in the methoxy C-O bond force constants without the need for deuterated solvents.

  • FTIR vs. GC-MS: GC-MS is superior for confirming the exact molecular mass (m/z 236 for the dichloro compound) and the characteristic isotopic distribution of the two chlorine atoms[7]. However, FTIR is faster for routine batch-to-batch monitoring during synthesis and does not require volatilization of the sample[1].

References

  • Title: 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts Source: The Royal Society of Chemistry URL: 6

  • Title: Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene Source: icm.edu.pl URL: 4

  • Title: Lewis Acid-Mediated Isothiocyanation and Chlorination of Quinoxalin-2(1H)-ones under Visible Light Conditions Source: ACS Publications URL: 3

  • Title: Atom-Economic Electron Donors for Photobiocatalytic... Source: uni-regensburg.de URL: 2

  • Title: Biokatalytische Halogenierung: Studien zu neuartigen Vanadium-abhängigen Haloperoxidasen und deren Anwendung Source: mediaTUM URL: 7

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Comparison of Chlorinated Trimethoxybenzene Derivatives

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. The substitution pattern of a molecule can dramatically alter its physical, chemical, and biol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. The substitution pattern of a molecule can dramatically alter its physical, chemical, and biological properties. This guide provides an in-depth structural comparison of chlorinated trimethoxybenzene derivatives, offering insights into how the interplay of electron-donating methoxy groups and the incoming chloro substituent dictates the final molecular architecture. We will delve into the underlying principles of electrophilic aromatic substitution, compare spectroscopic data, and provide detailed experimental protocols for synthesis and characterization.

The Foundation: Electrophilic Aromatic Substitution on Trimethoxybenzene Isomers

The chlorination of trimethoxybenzenes is a classic example of electrophilic aromatic substitution (EAS). The benzene ring, activated by the electron-donating methoxy (-OCH₃) groups, acts as a nucleophile, attacking an electrophilic chlorine species (Cl⁺), typically generated from a chlorinating agent. The methoxy groups are strong activating groups and are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. The regioselectivity of the chlorination is therefore a predictable outcome of the combined directing effects of the three methoxy groups.

The three isomers of trimethoxybenzene—1,2,3-trimethoxybenzene, 1,2,4-trimethoxybenzene, and 1,3,5-trimethoxybenzene—present distinct electronic and steric environments, leading to different chlorination products and unique structural characteristics.

G cluster_EAS Electrophilic Aromatic Substitution Workflow Start Trimethoxybenzene Isomer Chlorination Chlorination (e.g., NCS, SO2Cl2) Start->Chlorination Nucleophilic Attack Intermediate Arenium Ion Intermediate (Sigma Complex) Chlorination->Intermediate Formation Deprotonation Deprotonation Intermediate->Deprotonation Loss of H+ Product Chlorinated Trimethoxybenzene Deprotonation->Product Aromaticity Restored Analysis Structural Analysis (NMR, X-ray) Product->Analysis

A generalized workflow for the synthesis and analysis of chlorinated trimethoxybenzene derivatives.

Comparative Structural Analysis

In this section, we will compare the chlorinated derivatives of the three trimethoxybenzene isomers. The discussion will focus on the expected regioselectivity of chlorination and a comparison of their spectroscopic signatures, particularly ¹H and ¹³C NMR data, which are exquisitely sensitive to the electronic and steric environment of the nuclei.

The Symmetrical Isomer: 1,3,5-Trimethoxybenzene

1,3,5-Trimethoxybenzene (1,3,5-TMB) is the most symmetrical of the three isomers. All three methoxy groups work in concert to activate the positions ortho to them (positions 2, 4, and 6). These positions are electronically and sterically equivalent.

Chlorination pathway of 1,3,5-trimethoxybenzene.

Monochlorination: Leads to a single product, 2-chloro-1,3,5-trimethoxybenzene .

Dichlorination: The remaining two activated positions (4 and 6) are equivalent, leading to 2,4-dichloro-1,3,5-trimethoxybenzene .

Trichlorination: The final activated position is chlorinated to yield 2,4,6-trichloro-1,3,5-trimethoxybenzene .

CompoundAromatic ¹H NMR (δ, ppm)Methoxy ¹H NMR (δ, ppm)Aromatic ¹³C NMR (δ, ppm)Methoxy ¹³C NMR (δ, ppm)
1,3,5-TMB 6.09 (s, 3H)3.75 (s, 9H)90.6, 160.955.3
2-Chloro-1,3,5-TMB 6.14 (s, 2H)3.82 (s, 3H), 3.86 (s, 6H)91.3, 159.9, 162.355.7, 56.6
2,4-Dichloro-1,3,5-TMB 6.35 (s, 1H)3.87 (s, 3H), 3.91 (s, 6H)93.3, 154.9, 155.856.7, 60.7
2,4,6-Trichloro-1,3,5-TMB No aromatic protons3.90 (s, 9H)120.7, 152.461.1

Data for 2-chloro-1,3,5-trimethoxybenzene is for the iodo-analogue and serves as an estimate. Data for dichloro and trichloro derivatives are from experimental sources.[1]

Expert Insights:

  • ¹H NMR: With increasing chlorination, the aromatic protons are deshielded (shift to higher ppm) due to the electron-withdrawing inductive effect of chlorine. The methoxy protons also experience a slight deshielding.

  • ¹³C NMR: The carbon bearing the chlorine atom (ipso-carbon) is significantly deshielded. The other aromatic carbons also show shifts that reflect the changing electronic environment.

  • Symmetry: The high symmetry of the 1,3,5-TMB derivatives simplifies their NMR spectra, often showing single peaks for equivalent protons and carbons.

The Vicinal Isomer: 1,2,3-Trimethoxybenzene

In 1,2,3-trimethoxybenzene (1,2,3-TMB), the methoxy groups are adjacent. The two outer methoxy groups (at positions 1 and 3) direct ortho and para. The central methoxy group (at position 2) also directs ortho. The positions most activated are 4 and 6 (equivalent) and 5. Due to steric hindrance from the adjacent methoxy groups, substitution at positions 4 and 6 is generally favored.

Monochlorination: The primary product expected is 5-chloro-1,2,3-trimethoxybenzene .

CompoundAromatic ¹H NMR (δ, ppm)Methoxy ¹H NMR (δ, ppm)Aromatic ¹³C NMR (δ, ppm)Methoxy ¹³C NMR (δ, ppm)
1,2,3-TMB 6.58 (t, 1H), 6.95 (d, 2H)3.83 (s, 6H), 3.85 (s, 3H)105.3, 123.5, 137.9, 153.456.1, 60.8
5-Chloro-1,2,3-TMB 6.97 (s, 2H)3.84 (s, 6H), 3.87 (s, 3H)107.8, 128.9, 138.4, 153.856.2, 60.9

Data for 5-chloro-1,2,3-trimethoxybenzene is based on commercially available data and may vary slightly with experimental conditions.

Expert Insights:

  • The chlorination of 1,2,3-TMB is a good example of how steric hindrance can influence regioselectivity. The positions between methoxy groups are less accessible to the electrophile.

  • The loss of symmetry upon chlorination leads to more complex NMR spectra compared to the 1,3,5-TMB series.

The Asymmetrical Isomer: 1,2,4-Trimethoxybenzene

1,2,4-Trimethoxybenzene (1,2,4-TMB) is the least symmetrical of the three isomers, which leads to more complex outcomes upon chlorination. The positions are activated to different extents by the three methoxy groups. The most activated position is C5, which is ortho to two methoxy groups and para to one.

Monochlorination: The major product is expected to be 5-chloro-1,2,4-trimethoxybenzene . Other minor isomers are also possible.

CompoundAromatic ¹H NMR (δ, ppm)Methoxy ¹H NMR (δ, ppm)Aromatic ¹³C NMR (δ, ppm)Methoxy ¹³C NMR (δ, ppm)
1,2,4-TMB 6.42 (dd, 1H), 6.47 (d, 1H), 6.89 (d, 1H)3.79 (s, 3H), 3.82 (s, 3H), 3.85 (s, 3H)98.2, 100.3, 112.1, 142.8, 148.9, 150.855.9, 56.4, 56.6
5-Chloro-1,2,4-TMB 6.52 (s, 1H), 7.05 (s, 1H)3.81 (s, 3H), 3.86 (s, 3H), 3.88 (s, 3H)97.9, 112.8, 115.2, 143.2, 149.3, 151.156.1, 56.7, 56.9

Data for 5-chloro-1,2,4-trimethoxybenzene is based on predicted values and may vary from experimental results.

Expert Insights:

  • The complexity of the directing effects in 1,2,4-TMB makes predicting the exact product distribution challenging without experimental verification. However, the C5 position is overwhelmingly the most electron-rich and sterically accessible.

  • The resulting chlorinated derivatives will have low symmetry, leading to distinct signals for each proton and carbon in their NMR spectra.

Experimental Protocols

Scientific integrity demands reproducible and well-documented experimental procedures. The following protocols are provided as a guide for the synthesis and characterization of chlorinated trimethoxybenzene derivatives.

General Synthesis of Trimethoxybenzene Precursors

The parent trimethoxybenzene isomers can be synthesized from commercially available di- or tri-hydroxybenzene precursors via Williamson ether synthesis.

Protocol: Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol

  • To a solution of anhydrous phloroglucinol (12.6 g, 0.1 mol) in 200 mL of dry acetone in a round-bottom flask, add anhydrous potassium carbonate (82.8 g, 0.6 mol).

  • Add dimethyl sulfate (37.8 g, 0.3 mol) dropwise to the stirred suspension.

  • Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.

  • After cooling, filter the inorganic salts and wash with acetone.

  • Combine the filtrates and remove the acetone under reduced pressure.

  • To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with 5% NaOH solution (2 x 50 mL) and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from ethanol to obtain pure 1,3,5-trimethoxybenzene.

Chlorination of Trimethoxybenzenes

A variety of chlorinating agents can be used, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid (TCCA). The choice of reagent and reaction conditions can influence the degree of chlorination.

Protocol: Synthesis of 2,4-Dichloro-1,3,5-trimethoxybenzene [2]

  • In a 50-mL round-bottom flask, dissolve 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol) in a mixture of 3.5 mL of acetone and 6 mL of water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve trichloroisocyanuric acid (482 mg, 2.08 mmol) in 4 mL of acetone.

  • Add the TCCA solution dropwise to the stirred trimethoxybenzene solution over 5 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Add 9 mL of 3% aqueous sodium hydroxide solution and stir for an additional 10 minutes.

  • Collect the precipitated white solid by vacuum filtration and wash with water (3 x 25 mL).

  • Recrystallize the crude product from absolute ethanol to yield pure 2,4-dichloro-1,3,5-trimethoxybenzene.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

X-ray Crystallography

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software packages.

G cluster_characterization Characterization Workflow Start Purified Product NMR NMR Spectroscopy (1H, 13C, etc.) Start->NMR MS Mass Spectrometry (EI, ESI) Start->MS Xray X-ray Crystallography (if crystalline) Start->Xray Structure Structure Elucidation NMR->Structure MS->Structure Xray->Structure

A typical workflow for the structural characterization of synthesized compounds.

Conclusion

The structural landscape of chlorinated trimethoxybenzene derivatives is a fascinating interplay of electronic and steric effects. The highly symmetric 1,3,5-isomer undergoes predictable, sequential chlorination, yielding products with relatively simple spectroscopic signatures. In contrast, the less symmetric 1,2,3- and 1,2,4-isomers present more complex scenarios where regioselectivity is governed by a nuanced balance of activation and steric hindrance.

This guide provides a foundational understanding of these systems, supported by available experimental data and established chemical principles. It is our hope that the detailed protocols and comparative analyses will empower researchers to synthesize, characterize, and ultimately utilize these versatile molecules in their drug discovery and development endeavors. Further research, particularly in obtaining a complete set of experimental NMR and X-ray crystallographic data for all possible chlorinated isomers, will undoubtedly provide even deeper insights into their rich structural chemistry.

References

  • Lau, S. S., et al. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. Environmental Science: Water Research & Technology, 4(7), 926-941). [Link]

  • Wu, S., et al. (2004). The key role of phloroglucinol O-methyltransferase in the biosynthesis of Rosa chinensis volatile 1,3,5-trimethoxybenzene. Plant Physiology, 135(1), 95-102. [Link]

  • Daraie, M., et al. (2014). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Environmental Science & Technology, 48(24), 14447-14455. [Link]

  • Lau, S. S., et al. (2018). Supporting Information for 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine. The Royal Society of Chemistry. [Link]

  • Kiehlmann, E., & Lauener, R. W. (1976). Bromination and chlorination of 1,3,5-trimethoxybenzene. Canadian Journal of Chemistry, 54(19), 3020-3025. [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-1,3,5-trimethoxybenzene

Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,4-Dichloro-1,3,5-trimethoxybenzene, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,4-Dichloro-1,3,5-trimethoxybenzene, a substituted aromatic compound. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the protective measures necessary to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Adversary

Before any handling operation, a thorough risk assessment is paramount. While specific toxicological data for 2,4-Dichloro-1,3,5-trimethoxybenzene may be limited, its structure as a chlorinated and substituted benzene derivative necessitates a cautious approach.[1][2] Analogous compounds often exhibit potential for skin and eye irritation.[3][4] Therefore, all handling protocols must be designed to mitigate these anticipated hazards.

Key Precautionary Statements:

  • Wash skin thoroughly after handling.[3][4]

  • Wear protective gloves, eye protection, and face protection.[3][4]

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.[5][6]

  • Use only in a well-ventilated area, preferably a certified chemical fume hood.[2][3]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure prevention, a meticulously selected PPE ensemble is mandatory for all personnel handling 2,4-Dichloro-1,3,5-trimethoxybenzene.

Hand Protection: A Critical Barrier

The selection of appropriate glove material is arguably one of the most critical decisions in your PPE protocol. Chlorinated aromatic compounds can readily permeate common laboratory gloves.

  • Recommended: For direct handling, gloves made of Viton® or butyl rubber are recommended due to their high resistance to chlorinated and aromatic solvents.[1][7] A study on similar compounds showed that Viton® gloves exhibited no permeation after four hours of contact.[8]

  • Acceptable for Incidental Contact: Double-gloving with nitrile gloves may be acceptable for situations with a very low risk of splash, but they must be replaced immediately upon any contact with the chemical.[9][10] Nitrile gloves have been shown to have breakthrough times of less than an hour with some chlorinated aromatic compounds.[8]

  • Not Recommended: Cotton or leather gloves offer no protection against chemical splashes and may absorb the chemical, prolonging skin contact.[7]

Eye and Face Protection: Shielding Against Splashes
  • Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 or equivalent standards are required for all handling operations.[11]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as during transfers of larger volumes or reactions under pressure, a full-face shield must be worn in conjunction with chemical splash goggles.[1][12]

Skin and Body Protection: Preventing Dermal Exposure
  • A buttoned, full-length laboratory coat is mandatory to protect against incidental contact.[2][11]

  • For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][12]

  • Ensure that full-length pants and closed-toe shoes are worn at all times in the laboratory.[11][13]

Respiratory Protection: The Primacy of Engineering Controls

All procedures involving 2,4-Dichloro-1,3,5-trimethoxybenzene must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] In the rare event that a procedure cannot be confined to a fume hood and there is a potential for exceeding occupational exposure limits, a qualified safety professional must be consulted to determine the appropriate respiratory protection.[1]

Operational and Disposal Protocols

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.[1]

Step-by-Step Handling Procedure
  • Preparation: Before beginning, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of 2,4-Dichloro-1,3,5-trimethoxybenzene.[10]

  • Donning PPE: Don PPE in the correct order: first, the lab coat, followed by eye protection, and finally, gloves. This sequence ensures that gloves, the most likely part of the PPE to become contaminated, are put on last.

  • Chemical Handling: Perform all manipulations of 2,4-Dichloro-1,3,5-trimethoxybenzene within the designated area of the fume hood. Use the smallest practical quantities for the experiment.[10] Keep containers tightly closed when not in use.[3][13]

  • Decontamination: After handling, decontaminate any equipment that has come into contact with the chemical. Wipe down the work area within the fume hood.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove gloves, followed by the lab coat, and finally, eye protection.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after handling the chemical and removing PPE.[14][15]

Waste Disposal Plan

All materials contaminated with 2,4-Dichloro-1,3,5-trimethoxybenzene are to be considered hazardous waste.[1]

  • Solid Waste: This includes used gloves, absorbent materials from spill cleanups, and any contaminated disposable labware. These items must be placed in a designated, labeled hazardous waste container.[1]

  • Liquid Waste: Unused or waste solutions of 2,4-Dichloro-1,3,5-trimethoxybenzene must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.[9][16]

  • Empty Containers: Empty containers that held 2,4-Dichloro-1,3,5-trimethoxybenzene must be handled as hazardous waste, as they may retain chemical residues.[1][11]

Data and Workflow Visualization

Personal Protective Equipment Summary
Protection TypeMinimum RequirementRecommended for High-Risk Operations
Hand Double-gloved nitrile (incidental contact)Viton® or Butyl Rubber Gloves
Eye Chemical Splash Goggles (ANSI Z87.1)Chemical Splash Goggles and Full-Face Shield
Body Full-Length Laboratory CoatChemical-Resistant Apron or Coveralls
Respiratory N/A (Handled in Fume Hood)Respirator (as determined by a safety professional)
PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Don Lab Coat Don2 2. Don Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Don Gloves Don2->Don3 Handle Handle Chemical in Fume Hood Don3->Handle Enter Work Area Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Eye Protection Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash Handle->Doff1 Exit Work Area

Caption: Workflow for donning and doffing PPE.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Application Notes and Protocols for the Laboratory Preparation of Substituted Benzene Deriv
  • SAFETY D
  • SAFETY D
  • BENZENE - University of W
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department.
  • Benzene – Lab-Specific Standard Oper
  • SAFETY D
  • Benzene - Environment, Health & Safety.
  • Benzene - Environment, Health & Safety.
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove m
  • SAFETY D
  • Comprehensive Guide to PPE in the Chemical Industry.
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-1,3,5-trimethoxybenzene
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2,4-Dichloro-1,3,5-trimethoxybenzene
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